molecular formula C11H11ClN2O3 B13919343 2-Chloro-7-isopropoxyimidazo[1,2-a]pyridine-6-carboxylic acid

2-Chloro-7-isopropoxyimidazo[1,2-a]pyridine-6-carboxylic acid

Cat. No.: B13919343
M. Wt: 254.67 g/mol
InChI Key: NOXYVTWYNJKHMI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-7-isopropoxyimidazo[1,2-a]pyridine-6-carboxylic acid is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family These compounds are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-7-isopropoxyimidazo[1,2-a]pyridine-6-carboxylic acid typically involves the condensation of 2-aminopyridine with appropriate aldehydes or ketones, followed by cyclization and functionalization steps. One common method is the Groebke-Blackburn three-component reaction, which involves the condensation of 2-aminopyridine, an aldehyde, and an isocyanide . This reaction is often carried out under mild conditions and can be catalyzed by various metal catalysts or proceed via metal-free pathways.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of environmentally benign solvents and catalysts, are often employed to minimize the environmental impact of the synthesis .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-7-isopropoxyimidazo[1,2-a]pyridine-6-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino derivatives, while oxidation reactions can produce N-oxides .

Mechanism of Action

The mechanism of action of 2-Chloro-7-isopropoxyimidazo[1,2-a]pyridine-6-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, depending on its binding affinity and the receptor type .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-7-isopropoxyimidazo[1,2-a]pyridine-6-carboxylic acid is unique due to the presence of the isopropoxy group, which enhances its lipophilicity and potential for crossing biological membranes. This feature makes it particularly valuable in drug development for targeting intracellular pathways and processes .

Properties

Molecular Formula

C11H11ClN2O3

Molecular Weight

254.67 g/mol

IUPAC Name

2-chloro-7-propan-2-yloxyimidazo[1,2-a]pyridine-6-carboxylic acid

InChI

InChI=1S/C11H11ClN2O3/c1-6(2)17-8-3-10-13-9(12)5-14(10)4-7(8)11(15)16/h3-6H,1-2H3,(H,15,16)

InChI Key

NOXYVTWYNJKHMI-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=CC2=NC(=CN2C=C1C(=O)O)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.